2-Methylcyclobutan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-4-2-3-5(4)6/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPLFSASJVVSHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1594-22-5 | |

| Record name | 2-methylcyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactions of 2-Methylcyclobutan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylcyclobutan-1-ol, a substituted cyclobutanol, presents a fascinating case study in stereochemistry and reactivity, making it a molecule of significant interest in organic synthesis and medicinal chemistry. The inherent ring strain of the cyclobutane ring, combined with the stereogenic centers created by the methyl and hydroxyl substituents, imparts unique chemical properties and reactivity patterns. This guide provides a comprehensive overview of the chemical properties, stereoisomerism, synthesis, and key reactions of this compound, offering valuable insights for its application in research and drug development.

Molecular Structure and Stereoisomerism

This compound possesses two stereogenic centers, leading to the existence of two diastereomeric pairs of enantiomers: cis and trans. The relative orientation of the methyl and hydroxyl groups on the cyclobutane ring defines these isomers, significantly influencing their physical and chemical properties.

Caption: Stereoisomers of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are influenced by the stereochemistry of the molecule.

| Property | Value | Source |

| Molecular Formula | C5H10O | [1][2] |

| Molecular Weight | 86.13 g/mol | [1][2] |

| CAS Number | 1594-22-5 (unspecified stereochemistry) | [1] |

| CAS Number (trans-(1R,2R)) | 21024-61-3 | [2] |

| XlogP | 0.9 | [1] |

Synthesis of this compound Stereoisomers

The primary route for the synthesis of this compound is the reduction of the corresponding ketone, 2-methylcyclobutan-1-one. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions, allowing for the selective synthesis of either the cis or trans isomer.

Diastereoselective Reduction of 2-Methylcyclobutan-1-one

The steric hindrance imposed by the methyl group on the α-carbon of 2-methylcyclobutan-1-one governs the diastereoselectivity of its reduction.

-

Synthesis of cis-2-Methylcyclobutan-1-ol: Hydride reagents, such as sodium borohydride (NaBH4), tend to attack the carbonyl group from the less sterically hindered face, which is opposite to the methyl group. This approach leads to the preferential formation of the cis isomer, where the hydroxyl group and the methyl group are on the same side of the cyclobutane ring.

-

Synthesis of trans-2-Methylcyclobutan-1-ol: To achieve the trans isomer, bulkier reducing agents or specific catalytic hydrogenation conditions can be employed to favor attack from the same side as the methyl group, although this is often the minor product in simple hydride reductions.

Caption: Diastereoselective reduction of 2-methylcyclobutan-1-one.

Experimental Protocol: Synthesis of cis-2-Methylcyclobutan-1-ol

This protocol describes the reduction of 2-methylcyclobutan-1-one to predominantly yield the cis isomer.

Materials:

-

2-Methylcyclobutan-1-one

-

Methanol (MeOH)

-

Sodium borohydride (NaBH4)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-methylcyclobutan-1-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding deionized water.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure cis-2-methylcyclobutan-1-ol.

Spectroscopic Characterization

While complete spectral data for each isomer of this compound is not widely published, data from related compounds such as 2-methylcyclopentanol and 2-methylcyclohexanol can provide valuable insights for characterization. The key distinguishing features in the NMR spectra will be the chemical shifts and coupling constants of the protons on the carbons bearing the methyl and hydroxyl groups.

Expected Spectroscopic Features:

-

¹H NMR: The spectrum will show characteristic signals for the methyl group (doublet), the proton on the carbon bearing the hydroxyl group (multiplet), and the cyclobutane ring protons (multiplets). The coupling constants between the protons on C1 and C2 will be indicative of the cis or trans stereochemistry.

-

¹³C NMR: The spectrum will display five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl and methyl groups will be particularly informative.

-

FTIR: The spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and C-H stretching vibrations for the alkyl groups around 2850-3000 cm⁻¹.

Key Reactions of this compound

The reactivity of this compound is primarily dictated by the hydroxyl group and the strained cyclobutane ring.

Oxidation to 2-Methylcyclobutan-1-one

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 2-methylcyclobutan-1-one, using various oxidizing agents. The Swern oxidation is a mild and efficient method for this transformation, avoiding the use of heavy metals.[3][4][5][6]

Caption: Swern oxidation of this compound.

Experimental Protocol: Swern Oxidation

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (CH2Cl2), anhydrous

-

This compound

-

Triethylamine (Et3N)

-

Dry ice/acetone bath

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous dichloromethane dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous dichloromethane dropwise.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and stir for another 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 2-methylcyclobutan-1-one by column chromatography.

Esterification

This compound undergoes esterification with carboxylic acids in the presence of an acid catalyst, a reaction known as the Fischer esterification. This is an equilibrium process, and the reaction is typically driven to completion by removing water or using an excess of one of the reactants.

Mechanism of Fischer Esterification:

-

Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack: The alcohol (this compound) acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Ring-Opening Reactions

The strained four-membered ring of cyclobutanol derivatives can undergo ring-opening reactions under certain conditions, particularly with acid catalysis. These reactions can lead to the formation of five-membered rings or acyclic products through carbocation rearrangements. The specific products formed will depend on the reaction conditions and the substitution pattern of the cyclobutane ring. While specific literature on the ring-opening of this compound is sparse, the general principles of carbocation rearrangements in strained ring systems apply.[7][8][9]

Applications in Drug Development and Research

The rigid, three-dimensional scaffold of the cyclobutane ring makes it an attractive structural motif in medicinal chemistry. The incorporation of cyclobutane moieties can enhance metabolic stability, improve binding affinity, and provide novel intellectual property. The stereoisomers of this compound serve as valuable chiral building blocks for the synthesis of more complex molecules with defined stereochemistry, which is crucial for biological activity.

Conclusion

This compound is a versatile molecule with rich stereochemistry and reactivity. A thorough understanding of its properties, synthesis, and reactions is essential for its effective utilization in organic synthesis and drug discovery. The ability to selectively synthesize its cis and trans isomers provides access to a range of chiral synthons for the construction of complex molecular architectures. Further exploration of its unique reactivity, particularly in ring-opening and rearrangement reactions, holds promise for the development of novel synthetic methodologies.

References

-

PubChem. trans-2-Methylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Swern oxidation. [Link]

-

Michigan State University. Swern Oxidation Procedure. [Link]

-

National Center for Biotechnology Information. Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones. [Link]

-

PubChem. Cyclopentanol, 2-methyl-, cis-. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Swern Oxidation. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (1R,2R)-2-Methylcyclobutan-1-ol. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

ResearchGate. Stereoselective synthesis of cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes. [Link]

-

ATB (Automated Topology Builder). cis-2-Methylcyclohexanol. [Link]

-

MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

-

Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

-

Doc Brown's Chemistry. 1H and 13C NMR spectra of 2-methylbutan-1-ol (2-methyl-1-butanol). [Link]

-

PubChemLite. This compound (C5H10O). [Link]

-

ResearchGate. Enantioselective Synthesis of 2-Substituted Cyclobutanones. [Link]

-

SpectraBase. cis-2-Methylcyclohexanol - Optional[ATR-IR] - Spectrum. [Link]

-

PubChem. 1-Methylcyclobutanol. National Center for Biotechnology Information. [Link]

-

Nanyang Technological University. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. [Link]

-

University of Wisconsin-Madison. Part I. Synthesis of Naturally Occurring Cyclobutanes via Stereoselective Photocycloadditions Part II. Development of Photocatalytic Methods for the Synthesis of Saturated Nitrogen Heterocycles. [Link]

-

Sciforum. Synthesis of Homochiral R-(+)-2-Methyl-1-butanol. [Link]

-

Chemistry LibreTexts. 18.5: Reactions of Epoxides - Ring-opening. [Link]

-

NIST. Cyclohexanol, 2-methyl-, cis-. [Link]

-

PubChem. cis-2-Methylcyclohexanol. National Center for Biotechnology Information. [Link]

-

MDPI. Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. [Link]

-

PubChem. 2-Methylcyclobutan-1-one. National Center for Biotechnology Information. [Link]

-

YouTube. Acid Catalyzed Ring Opening of an Epoxide. [Link]

Sources

- 1. This compound | C5H10O | CID 20234581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1R,2R)-2-Methylcyclobutan-1-ol | C5H10O | CID 71358375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Methylcyclobutan-1-ol (CAS 1594-22-5)

Abstract

This technical guide provides a comprehensive scientific overview of 2-Methylcyclobutan-1-ol (CAS: 1594-22-5), a chiral cyclic alcohol of significant interest in synthetic organic chemistry. Possessing a strained four-membered ring, this compound serves as a versatile building block for constructing more complex molecular architectures. This document delineates its physicochemical properties, provides an in-depth analysis of its spectroscopic signature, outlines key synthetic and reactive pathways, and furnishes detailed experimental protocols. The content herein is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering both foundational knowledge and practical, field-proven insights into the handling and application of this valuable reagent.

Core Molecular Profile and Physicochemical Properties

This compound is a saturated cyclic alcohol whose structure is characterized by a cyclobutane ring substituted with a hydroxyl group and an adjacent methyl group. This substitution pattern introduces two stereocenters, meaning the compound can exist as four stereoisomers (two pairs of enantiomers: cis and trans). The inherent ring strain of the cyclobutane moiety significantly influences its reactivity compared to larger cycloalkanols or acyclic analogs.

Key Identifiers and Properties

Quantitative data for this compound is summarized below. Experimental physical properties such as boiling point and density are not extensively reported in the literature; therefore, computed values and data from analogous compounds are provided for reference.

| Property | Value | Source |

| CAS Number | 1594-22-5 | European Chemicals Agency (ECHA)[1] |

| Molecular Formula | C₅H₁₀O | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Weight | 86.13 g/mol | PubChem[1] |

| Monoisotopic Mass | 86.073164938 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| XlogP (Computed) | 0.9 | PubChem[1] |

| Appearance | Colorless Liquid | AChemBlock[2] |

| Purity (Typical) | ≥95% | AChemBlock[2] |

Synthesis and Chemical Reactivity

The chemistry of this compound is dominated by the interplay between the hydroxyl functional group and the strained cyclobutane ring. Its synthesis is most commonly achieved through the reduction of its corresponding ketone, a reaction that offers a high degree of diastereoselectivity.

Primary Synthetic Pathway: Reductive Synthesis

The principal and most direct route to this compound is the reduction of 2-methylcyclobutan-1-one. The choice of reducing agent is critical as it influences the stereochemical outcome of the reaction.

-

Mechanism Insight: Hydride reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. Due to steric hindrance from the adjacent methyl group, the hydride preferentially attacks from the face opposite to the methyl group. This directed attack predominantly yields the cis-2-methylcyclobutanol isomer, where the hydroxyl and methyl groups are on the same face of the ring. The level of diastereoselectivity can be modulated by the steric bulk of the reducing agent and the reaction conditions.

Caption: Synthetic workflow for the reduction of 2-methylcyclobutan-1-one.

Core Reactivity

As a secondary alcohol, this compound undergoes reactions typical of this functional class, including oxidation and substitution, often with unique outcomes influenced by the ring strain.

-

Oxidation: Treatment with common oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol, readily converts the alcohol back to the parent ketone, 2-methylcyclobutan-1-one. This transformation is efficient and fundamental to its use as a synthetic intermediate.

-

Substitution Reactions: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution (Sₙ2) reactions. However, these reactions can be competitive with elimination pathways, which are often favored due to the relief of ring strain upon forming a double bond.

-

Ring-Opening Reactions: Under strongly acidic or specific catalytic conditions, the strained cyclobutane ring can undergo cleavage, leading to the formation of linear C5 compounds. This reactivity makes it a useful precursor for accessing acyclic structures with defined stereochemistry.

Caption: Key reaction pathways available to this compound.

Spectroscopic Analysis: An Interpretive Guide

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two stereocenters and diastereotopicity.

-

Hydroxyl Proton (-OH): A broad singlet, typically in the range of 1.5-4.0 ppm, whose chemical shift is dependent on concentration and solvent. This peak will exchange with D₂O.

-

Carbinol Proton (CH-OH): A multiplet signal for the proton on the carbon bearing the hydroxyl group, expected around 3.5-4.2 ppm. Its coupling pattern will be intricate, showing correlations to the adjacent methine and methylene protons.

-

Methine Proton (CH-CH₃): A multiplet for the proton on the carbon with the methyl group.

-

Cyclobutane Protons (-CH₂-): A series of complex, overlapping multiplets for the four methylene protons on the ring, likely between 1.2-2.5 ppm.

-

Methyl Protons (-CH₃): A doublet in the upfield region, approximately 0.9-1.2 ppm, coupled to the adjacent methine proton.

-

-

¹³C NMR: The carbon spectrum should display five distinct signals corresponding to the five carbon atoms.

-

Carbinol Carbon (C-OH): The carbon attached to the hydroxyl group is expected in the range of 65-75 ppm.

-

Methine Carbon (C-CH₃): The carbon bearing the methyl group will appear further upfield.

-

Cyclobutane Carbons (-CH₂-): Two signals for the two non-equivalent methylene carbons of the ring.

-

Methyl Carbon (-CH₃): A strong, upfield signal around 15-25 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol's hydrogen-bonded hydroxyl group.

-

C-H Stretch: A series of sharp peaks between 2850-3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane ring and methyl group.

-

C-O Stretch: A distinct, strong peak in the fingerprint region, typically between 1050-1150 cm⁻¹, indicative of a secondary alcohol C-O bond.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion ([M]⁺) peak at m/z = 86 may be observed, though it might be weak due to facile fragmentation.

-

Loss of Water ([M-18]): A prominent peak at m/z = 68, resulting from the dehydration of the molecular ion, is highly characteristic of alcohols.

-

Loss of Methyl ([M-15]): A peak at m/z = 71 from the cleavage of the methyl group.

-

Alpha-Cleavage: Fragmentation adjacent to the oxygen atom can lead to characteristic ions. For example, cleavage of the C1-C2 bond can generate fragment ions that provide structural information. The fragmentation pattern will also include signals corresponding to the cyclobutyl ring breaking apart.[3][4]

Experimental Protocols

The following protocols are provided as validated, foundational procedures. Researchers should adapt them based on specific laboratory conditions and scale.

Protocol: Synthesis via Reduction of 2-Methylcyclobutan-1-one

Objective: To synthesize cis-2-Methylcyclobutan-1-ol with high diastereoselectivity.

Materials:

-

2-Methylcyclobutan-1-one (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (anhydrous)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclobutan-1-one in anhydrous methanol (approx. 0.2 M concentration) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C. The addition is exothermic and may cause bubbling.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic (pH ~6).

-

Workup: Remove most of the methanol under reduced pressure. Add diethyl ether to the remaining aqueous residue and transfer to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude alcohol by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Protocol: Oxidation to 2-Methylcyclobutan-1-one

Objective: To convert this compound to its corresponding ketone.

Materials:

-

This compound (1.0 eq)

-

Pyridinium chlorochromate (PCC) (1.5 eq)

-

Dichloromethane (DCM, anhydrous)

-

Silica gel

Procedure:

-

Reaction Setup: To a stirred suspension of PCC and a small amount of silica gel in anhydrous DCM, add a solution of this compound in DCM dropwise at room temperature.

-

Reaction: Stir the resulting dark mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter the slurry through a pad of silica gel, washing thoroughly with additional diethyl ether.

-

Concentration: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product is often of high purity, but can be further purified by distillation or chromatography if necessary.

Safety, Handling, and Storage

This compound is a flammable liquid and an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Classification:

-

Flammable liquids (Category 3) - H226: Flammable liquid and vapor.[1]

-

Skin corrosion/irritation (Category 2) - H315: Causes skin irritation.[1]

-

Serious eye damage/eye irritation (Category 2A) - H319: Causes serious eye irritation.[1]

-

Specific target organ toxicity, single exposure (Category 3, Respiratory tract irritation) - H335: May cause respiratory irritation.[1]

-

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

Conclusion and Future Outlook

This compound represents a synthetically useful, yet under-characterized, chiral building block. Its strained ring system provides unique reactivity that can be exploited for the synthesis of complex organic molecules. The protocols and data presented in this guide serve as a robust foundation for its application in research and development. Future investigations into its asymmetric synthesis and its utility as a precursor for novel pharmaceutical scaffolds or materials are promising avenues for exploration. The continued study of such strained cyclic systems is crucial for expanding the toolkit of modern organic synthesis.

References

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Doc Brown's Chemistry. (2025). 1H and 13C NMR spectra of 2-methylbutan-1-ol (2-methyl-1-butanol). docbrown.info. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methyl-1-butanol. PubChem Compound Database. Retrieved from [Link]

-

Université du Luxembourg. (n.d.). This compound. PubChemLite. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol. docbrown.info. [Link]

-

Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylcyclobutan-1-one. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1R,2R)-2-Methylcyclobutan-1-ol. PubChem Compound Database. Retrieved from [Link]

-

LibreTexts. (2022). 6.2: Fragmentation. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylcyclohexanol. PubChem Compound Database. Retrieved from [Link]

-

eCampusOntario. (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Wiley-VCH GmbH. (n.d.). 1-Methyl-cyclobutanol. SpectraBase. Retrieved from [Link]

Sources

- 1. This compound | C5H10O | CID 20234581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95% | CAS: 1594-22-5 | AChemBlock [achemblock.com]

- 3. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemguide.co.uk [chemguide.co.uk]

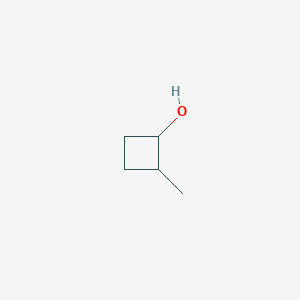

stereoisomers of 2-Methylcyclobutan-1-ol

An In-Depth Technical Guide to the Stereoisomers of 2-Methylcyclobutan-1-ol: Synthesis, Separation, and Characterization

Executive Summary

Stereoisomerism is a cornerstone of modern drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, metabolic pathway, and toxicological profile. The cyclobutane scaffold, a "constrained acyclic" motif, offers unique conformational rigidity that is increasingly exploited in medicinal chemistry to enhance binding affinity and metabolic stability. This guide provides a comprehensive technical overview of the four , a model system for understanding stereochemistry in small, substituted cycloalkanes. We will explore the foundational principles of its stereoisomerism, delve into practical strategies for stereoselective synthesis and separation, and detail the analytical techniques required for unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals seeking to master the complexities of stereoisomerism in cyclic systems.

Foundational Stereochemistry of this compound

The structural analysis of this compound reveals the presence of two stereogenic centers: C1 (bearing the hydroxyl group) and C2 (bearing the methyl group). According to the 2^n rule, where n is the number of stereocenters, a maximum of four distinct stereoisomers can exist. These isomers are organized into two pairs of enantiomers, which are also diastereomerically related to each other.

-

Diastereomers (Geometric Isomers): The relative orientation of the methyl and hydroxyl substituents across the cyclobutane ring defines the geometric isomerism.

-

cis isomers: The hydroxyl and methyl groups are on the same face of the ring.

-

trans isomers: The hydroxyl and methyl groups are on opposite faces of the ring.

-

-

Enantiomers (Optical Isomers): Each geometric isomer (cis and trans) exists as a pair of non-superimposable mirror images, defined by the absolute configuration (R/S) at each stereocenter.

The four stereoisomers are therefore:

-

trans pair: (1R,2R)-2-Methylcyclobutan-1-ol and (1S,2S)-2-Methylcyclobutan-1-ol.

-

cis pair: (1R,2S)-2-Methylcyclobutan-1-ol and (1S,2R)-2-Methylcyclobutan-1-ol.

Conformational analysis of cyclobutane reveals a puckered, non-planar ring structure that rapidly interconverts between bent conformations to alleviate torsional strain.[1] The energetic preference for substituents to occupy pseudo-equatorial positions to minimize steric interactions is a key factor in the relative stability of these isomers.

Stereoselective Synthesis and Isomer Separation

Control over stereochemistry is paramount. The synthesis of this compound typically begins with the reduction of 2-Methylcyclobutan-1-one.[2] The choice of reducing agent is critical for influencing the diastereomeric ratio of the resulting alcohol mixture.

Diastereoselective Reduction of 2-Methylcyclobutanone

The reduction of the ketone precursor provides a direct route to a mixture of cis and trans diastereomers. The stereochemical outcome is governed by the steric hindrance presented by the methyl group to the incoming hydride reagent.

-

Mechanism Insight: Less sterically demanding reagents, such as sodium borohydride (NaBH₄), can approach the carbonyl from either face, typically yielding a mixture of cis and trans isomers with moderate selectivity. In contrast, bulky reducing agents, like Lithium tri-sec-butylborohydride (L-Selectride®), will preferentially attack from the face opposite the methyl group to minimize steric clash. This results in a higher proportion of the cis isomer, where the newly formed hydroxyl group is on the same side as the methyl group.

Experimental Protocol: Diastereoselective Reduction

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Methylcyclobutan-1-one (1.0 eq) dissolved in anhydrous THF (0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add the reducing agent (e.g., L-Selectride®, 1.1 eq, 1.0 M solution in THF) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor reaction progress by TLC or GC-MS.

-

Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Analysis: Determine the diastereomeric ratio (dr) of the crude product via ¹H NMR or GC analysis.

Separation of Stereoisomers

Once a mixture is synthesized, robust separation techniques are required to isolate the individual stereoisomers.

Workflow: From Mixture to Pure Isomers

Protocol: Chiral HPLC for Enantiomeric Resolution Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the analytical and preparative separation of enantiomers.[3] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

-

Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., Chiralpak® series) are highly versatile and effective for resolving alcohol enantiomers.

-

Mobile Phase: A typical mobile phase consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). The ratio is critical for achieving optimal resolution and reasonable retention times.

-

Method Development:

-

Start with a standard mobile phase (e.g., 95:5 hexane:isopropanol).

-

Inject the racemic mixture (e.g., the purified cis pair).

-

Optimize the modifier percentage to improve the resolution factor (Rs). A lower percentage of the polar modifier generally increases retention and can improve separation.

-

Flow rate (typically 0.5-1.0 mL/min for analytical scale) can be adjusted to fine-tune the separation.

-

-

Data Acquisition: Monitor the elution profile using a UV detector (if a chromophore is present or after derivatization) or a refractive index (RI) detector. The ratio of the peak areas corresponds to the enantiomeric ratio.

Analytical Characterization

Unambiguous identification of each stereoisomer requires a combination of spectroscopic and analytical techniques.

NMR Spectroscopy

NMR is a powerful tool for distinguishing diastereomers. The different spatial arrangements of the substituents in cis and trans isomers lead to distinct chemical environments for the protons and carbons, resulting in different chemical shifts (δ) and coupling constants (J).

-

Distinguishing Diastereomers: In the cis isomer, the C1-proton and C2-proton are on the same face of the ring, leading to a specific dihedral angle and a characteristic J-coupling value. This will differ from the coupling constant observed for the trans isomer. Furthermore, the shielding/deshielding effects of the substituents on each other and on the ring protons will result in unique chemical shift patterns for each diastereomer.

-

Analyzing Enantiomers: Enantiomers are indistinguishable in a standard achiral NMR solvent. To resolve them, one can use a chiral solvating agent or convert the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (e.g., Mosher's acid chloride).[4] This induces chemical shift non-equivalence that allows for their differentiation and the determination of enantiomeric excess (ee).

| Proton (Hypothetical) | cis-Isomer δ (ppm) | trans-Isomer δ (ppm) | Rationale for Difference |

| H-1 (CH-OH) | ~4.2 | ~3.9 | Anisotropic effect of the methyl group is different depending on its relative orientation. |

| H-2 (CH-CH₃) | ~2.1 | ~1.9 | Proximity to the hydroxyl group influences the electronic environment. |

| Methyl (CH₃) | ~1.1 (doublet) | ~1.2 (doublet) | Shielding cone of the hydroxyl group has a greater effect in one diastereomer. |

Note: These are representative values. Actual chemical shifts are dependent on the solvent and experimental conditions.

Absolute Configuration Assignment

Determining the absolute configuration (R/S) is the final step in characterization. While X-ray crystallography of a suitable crystalline derivative is the definitive method, it is not always feasible. A common alternative is the application of the Cahn-Ingold-Prelog (CIP) priority rules.[5]

CIP Priority Assignment for C1 (CH-OH):

-

-OH (highest priority)

-

-C2 (part of the ring, substituted with CH₃)

-

-C4 (part of the ring, CH₂)

-

-H (lowest priority)

CIP Priority Assignment for C2 (CH-CH₃):

-

-C1 (part of the ring, substituted with OH)

-

-CH₃

-

-C3 (part of the ring, CH₂)

-

-H (lowest priority)

By assigning priorities and orienting the molecule with the lowest priority group pointing away, the R or S configuration can be determined for each stereocenter in each isolated isomer.[5]

Relevance in Drug Development

The principles demonstrated with this compound are directly applicable to the development of novel therapeutics. The fixed orientation of the hydroxyl and methyl groups in each stereoisomer would lead to profoundly different interactions with a chiral biological target, such as an enzyme active site or a G-protein coupled receptor.

A single stereoisomer may be responsible for the desired therapeutic effect (the eutomer), while its enantiomer could be inactive or even responsible for undesirable side effects (the distomer). The ability to synthesize, separate, and characterize each stereoisomer of a drug candidate is therefore not merely an academic exercise but a critical regulatory and safety requirement in the pharmaceutical industry. The seemingly simple molecule this compound serves as an excellent and practical model for mastering these essential skills.

References

-

PubChem. (1R,2R)-2-Methylcyclobutan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Methylcyclobutan-1-one. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. How did they assign absolute configuration to these cis and trans 2-methylcyclohexanols?. [Link]

-

Dias, J. R., et al. (2001). Absolute Configurations and Enantiomeric Compositions of 2-Methyl-1-butanol and 2-Methyl-1-pentanol by ¹H-NMR Spectrometry of their Diastereomeric Valine Esters. Journal of the Brazilian Chemical Society. [Link]

-

LibreTexts Chemistry. Conformational analysis. [Link]

-

Wang, Z., et al. (2023). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]

-

Shao, X., et al. (2006). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Separation Science. [Link]

Sources

- 1. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 2. 2-Methylcyclobutan-1-one | C5H8O | CID 15199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Cis/Trans Isomerism in 2-Methylcyclobutan-1-ol

Abstract

This technical guide provides a comprehensive examination of the cis/trans isomerism observed in 2-Methylcyclobutan-1-ol. The document is structured to serve researchers, scientists, and professionals in drug development by elucidating the fundamental principles of stereochemistry as applied to substituted cyclobutane systems. Key areas of focus include the synthesis of a diastereomeric mixture of this compound via ketone reduction, the chromatographic separation of the cis and trans isomers, their detailed spectroscopic characterization with a strong emphasis on nuclear magnetic resonance (NMR), and a thorough conformational analysis to rationalize their relative thermodynamic stabilities. This guide integrates theoretical principles with practical, field-proven methodologies to provide a self-validating framework for understanding and manipulating these important chemical entities.

Introduction: The Significance of Stereoisomerism in Substituted Cycloalkanes

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its physical, chemical, and biological properties. In the realm of drug development, the precise three-dimensional structure of a molecule can dictate its efficacy, metabolism, and toxicity. Cycloalkanes, particularly substituted ones, present a rich field for stereochemical exploration due to the restricted rotation around their carbon-carbon bonds, leading to the existence of stereoisomers.[1][2]

This compound serves as an exemplary model for understanding cis/trans isomerism in a four-membered carbocycle. The presence of two stereocenters at positions C1 and C2 gives rise to two diastereomers: cis-2-Methylcyclobutan-1-ol, where the methyl and hydroxyl groups are on the same face of the ring, and trans-2-Methylcyclobutan-1-ol, where they are on opposite faces. The inherent ring strain and non-planar, puckered conformation of the cyclobutane ring introduce subtle yet significant differences in the stability and reactivity of these isomers, making their selective synthesis and unambiguous characterization a subject of considerable chemical interest.

The Structural Landscape: Conformation of the Cyclobutane Ring

Unlike its planar representation in simple line-angle formulas, the cyclobutane ring is not flat. A planar conformation would necessitate C-C-C bond angles of 90°, leading to significant angle strain relative to the ideal sp³ bond angle of 109.5°. More critically, a planar structure would enforce the eclipsing of all hydrogen atoms on adjacent carbons, resulting in substantial torsional strain.

To alleviate this torsional strain, the cyclobutane ring adopts a "puckered" or "butterfly" conformation.[3] In this conformation, one carbon atom is bent out of the plane of the other three, with a dihedral angle of approximately 25-30°. This puckering slightly increases angle strain but significantly reduces the eclipsing interactions between adjacent C-H bonds, resulting in a more stable overall structure. This non-planar geometry is crucial for understanding the relative positioning of substituents and their through-space interactions. In substituted cyclobutanes, substituents can occupy either pseudo-axial or pseudo-equatorial positions, which are in rapid equilibrium through ring flipping.

Synthesis and Isomer Separation

A reliable and straightforward method to access both cis- and trans-2-Methylcyclobutan-1-ol is through the reduction of the corresponding ketone, 2-Methylcyclobutan-1-one. This approach typically yields a mixture of the two diastereomers, which can then be separated based on their differing physical properties.

Synthesis via Reduction of 2-Methylcyclobutan-1-one

The reduction of a prochiral ketone like 2-Methylcyclobutan-1-one with a hydride reducing agent, such as sodium borohydride (NaBH₄), proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. Since the carbonyl group is planar, the hydride can attack from either the top face or the bottom face of the ring. This non-selective attack leads to the formation of both the cis and trans alcohol products.[4][5][6] The facial selectivity can sometimes be influenced by the steric bulk of the reducing agent and the substituents on the ring, but a mixture is the most common outcome for simple hydrides like NaBH₄.[7]

Experimental Protocol: Synthesis of this compound

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methylcyclobutan-1-one (5.0 g, 59.4 mmol) and 50 mL of methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: While stirring, add sodium borohydride (NaBH₄) (1.12 g, 29.7 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 20 mL of 1 M HCl at 0 °C.

-

Extraction: Remove the methanol under reduced pressure. Add 50 mL of diethyl ether to the aqueous residue. Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).

-

Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution (25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a diastereomeric mixture of cis- and trans-2-Methylcyclobutan-1-ol.

Separation of Cis and Trans Diastereomers

Diastereomers possess different physical properties, including polarity, boiling point, and melting point. This difference allows for their separation using standard laboratory techniques. For the diastereomers of this compound, which are expected to be liquids or low-melting solids, column chromatography on silica gel is the method of choice.[8] The two isomers will exhibit different affinities for the polar silica gel stationary phase due to subtle differences in their overall molecular dipole and the steric accessibility of the polar hydroxyl group, enabling their separation.

Experimental Protocol: Chromatographic Separation

-

Column Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry to create a stationary phase bed (typically using 30-50 times the weight of the crude sample).

-

Sample Loading: Dissolve the crude mixture of this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

-

Elution: Elute the column with a solvent system of increasing polarity (a gradient from Hexane:Ethyl Acetate 95:5 to 80:20 is a reasonable starting point). The less polar isomer is expected to elute first.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the separated isomers.

-

Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated cis- and trans-2-Methylcyclobutan-1-ol.

Conclusion

The cis/trans isomerism of this compound provides a valuable case study for the principles of stereochemistry in strained ring systems. The synthesis of these isomers via the reduction of 2-methylcyclobutanone yields a diastereomeric mixture that can be effectively separated by column chromatography. Unambiguous structural assignment is achievable through detailed ¹H NMR analysis, with vicinal and long-range coupling constants serving as key diagnostic tools to differentiate the cis and trans configurations. Conformational analysis, based on the puckered nature of the cyclobutane ring, predicts that the trans isomer, which can adopt a pseudo-diequatorial conformation, is thermodynamically more stable. The methodologies and principles outlined in this guide offer a robust framework for the synthesis, separation, characterization, and theoretical understanding of this and other similarly substituted cyclobutane systems, which are of increasing importance in medicinal chemistry and materials science.

References

- Pihlaja, K., & Kleinpeter, E. (1994). Carbon-13 NMR Chemical Shifts in Structural and Stereochemical Analysis. VCH Publishers.

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link] [2]4. Hamid Raza, G., Bella, J., & Segre, A. L. (2002). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 40(10), 655-661.

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Retrieved from [Link] [9]7. da Silva, A. B. F., & da Silva, M. F. G. F. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Química Nova, 21(6), 718-721. [Link] [4][5][6]8. Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman.

-

LibreTexts Chemistry. (2023). Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]

Sources

- 1. Stereoisomers [www2.chemistry.msu.edu]

- 2. publications.iupac.org [publications.iupac.org]

- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. research.vu.nl [research.vu.nl]

- 8. web.uvic.ca [web.uvic.ca]

- 9. Cyclobutanone synthesis [organic-chemistry.org]

2-Methylcyclobutan-1-ol molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Methylcyclobutan-1-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a strained four-membered carbocycle, represents a unique and valuable scaffold in modern organic chemistry and medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry offer a powerful tool for creating conformationally restricted molecules with novel pharmacological profiles.[1] This guide provides a comprehensive technical exploration of this compound, a fundamental substituted cyclobutane. We will dissect its intricate stereochemistry, conformational landscape, and the spectroscopic techniques essential for its characterization. This document moves beyond a simple recitation of facts to explain the underlying principles governing its structure and reactivity, providing field-proven insights for its synthesis and analysis.

The Structural Foundation: Ring Strain and Puckered Conformation

Unlike the planar representations often seen in textbooks, the cyclobutane ring is not flat. A planar conformation would force all eight C-H bonds into fully eclipsed positions, creating substantial torsional strain.[2][3] To alleviate this, the ring adopts a non-planar, puckered or "butterfly" conformation.[1][4][5] This puckering reduces the torsional strain by moving the hydrogen atoms away from a direct eclipsing alignment. However, this relief comes at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease from a hypothetical 90° in a planar square to approximately 88°.[3][6]

This dynamic puckering creates two distinct substituent positions, analogous to the well-known chair conformation of cyclohexane:

-

Axial: Substituents oriented roughly perpendicular to the average plane of the ring.

-

Equatorial: Substituents located in the approximate plane of the ring.

For monosubstituted and disubstituted cyclobutanes, the equilibrium between puckered conformations typically favors placing larger substituents in the more spacious equatorial positions to minimize steric hindrance.[1][7]

Caption: Relationships between the four stereoisomers of this compound.

Synthesis and Stereochemical Control

A primary route to this compound is the reduction of the corresponding ketone, 2-methylcyclobutan-1-one. [8]The choice of reducing agent and reaction conditions is critical as it dictates the diastereomeric outcome of the product.

The reactivity of the carbonyl group in cyclobutanones is enhanced by the inherent ring strain; the transition from an sp²-hybridized carbon to an sp³-hybridized carbon during nucleophilic attack helps to partially relieve this strain. [8]In the case of 2-methylcyclobutan-1-one, the methyl group provides a significant steric shield on one face of the ring.

Causality of Stereoselection: When using a hydride reducing agent like sodium borohydride (NaBH₄), the hydride nucleophile will preferentially attack the carbonyl carbon from the less sterically hindered face, which is opposite to the methyl group. This kinetic control leads predominantly to the formation of the cis-2-methylcyclobutanol isomer, where the newly formed hydroxyl group is on the same side as the methyl group. [8]

Caption: Synthetic pathway highlighting the kinetic control in the reduction.

Experimental Protocol: Synthesis of cis-2-Methylcyclobutan-1-ol

This protocol describes a standard, self-validating procedure for the diastereoselective reduction of 2-methylcyclobutan-1-one.

-

Reaction Setup: To a solution of 2-methylcyclobutan-1-one (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The effervescence of hydrogen gas may be observed.

-

Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in hexanes eluent system until the starting ketone is consumed.

-

Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to quench the excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Workup: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification & Validation: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio of the purified product can be validated by ¹H NMR spectroscopy by integrating distinct, well-resolved signals corresponding to each isomer.

Spectroscopic and Analytical Characterization

Elucidating the precise structure and stereochemistry of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the stereochemistry of the molecule. The puckered, non-planar nature of the ring results in complex splitting patterns due to varying dihedral angles between vicinal protons.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Key Correlations |

| ¹H | -CHOH | 1.5 - 3.0 (variable, broad) | Disappears upon D₂O shake. |

| ¹H | H C-OH (C1) | 3.8 - 4.2 | Position and multiplicity are highly dependent on cis/trans geometry. |

| ¹H | H C-CH₃ (C2) | 1.8 - 2.3 | Multiplet, coupled to methyl protons and adjacent ring protons. |

| ¹H | Ring -CH ₂- | 1.4 - 2.1 | Complex, overlapping multiplets. |

| ¹H | -CH ₃ | 0.9 - 1.2 | Doublet, coupled to the C2 proton. |

| ¹³C | C -OH (C1) | 65 - 75 | |

| ¹³C | C -CH₃ (C2) | 30 - 40 | |

| ¹³C | Ring -C H₂- | 20 - 30 | Two distinct signals for the non-equivalent C3 and C4 carbons. |

| ¹³C | -C H₃ | 15 - 20 | |

| Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: Actual values may vary based on solvent and specific stereoisomer. |

Distinguishing Isomers: The key to distinguishing cis and trans isomers lies in the coupling constants (J-values) between the protons on C1 and C2. The dihedral angle between these protons is different in each isomer, leading to predictably different J-values according to the Karplus relationship. Nuclear Overhauser Effect (NOE) experiments can also provide definitive proof by showing spatial proximity between the methyl protons and the C1 proton in the cis isomer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance |

| O-H Stretch | 3200 - 3600 | Strong, broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong, sharp |

| C-O Stretch | 1050 - 1150 | Strong |

| Table 3: Characteristic IR Absorption Bands for this compound. | ||

| [9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, which act as a molecular fingerprint. The molecular formula is C₅H₁₀O, corresponding to a monoisotopic mass of approximately 86.07 Da. [10]

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 86 | [M]⁺ | Molecular Ion |

| 71 | [M - CH₃]⁺ | Loss of the methyl group |

| 68 | [M - H₂O]⁺ | Dehydration (loss of water) |

| 57 | [C₄H₉]⁺ | Ring cleavage and loss of CHO |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common fragment from ring opening or α-cleavage |

Conclusion

The molecular structure of this compound is a case study in the interplay of ring strain, conformational dynamics, and stereochemistry. Its puckered four-membered ring is not a static entity but a dynamic system that dictates the spatial orientation of its methyl and hydroxyl substituents. This structure can be controlled through diastereoselective synthesis and comprehensively characterized using a suite of spectroscopic techniques, most notably NMR. For professionals in drug discovery and chemical synthesis, a deep understanding of these structural nuances is paramount for leveraging the unique properties of the cyclobutane scaffold to design and create novel, high-value molecules.

References

-

Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]

-

D'Auria, M. (2012). Oxetane Synthesis through the Paternò–Büchi Reaction. Molecules. Retrieved from [Link]

-

Fallis, A. G., & Brinza, I. M. (2009). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Retrieved from [Link]

-

Slideshare. (n.d.). Paterno buchi reaction. Retrieved from [Link]

-

PubMed. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Retrieved from [Link]

-

Wikipedia. (n.d.). Ring strain. Retrieved from [Link]

-

Photochemical & Photobiological Sciences. (2019). The Paternò–Büchi reaction – a comprehensive review. Retrieved from [Link]

-

YouTube. (2022). Conformation: Torsional, Angular and Steric Strain: Cyclobutane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]

-

Lumen Learning. (n.d.). Conformers of Cycloalkanes. Retrieved from [Link]

-

SciSpace. (2015). Conformational analysis of cycloalkanes. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2R)-2-Methylcyclobutan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Dehydration of methylcyclobutanol. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Ring strain - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 10. This compound | C5H10O | CID 20234581 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Methylcyclobutan-1-ol spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methylcyclobutan-1-ol

Introduction

This compound, a chiral cyclic alcohol with the molecular formula C₅H₁₀O, serves as a valuable building block in organic synthesis. Its strained four-membered ring and stereogenic centers make it an interesting scaffold for the construction of more complex molecules in medicinal and materials science research. The presence of two stereogenic centers at the C1 and C2 positions gives rise to two diastereomers: cis-2-Methylcyclobutan-1-ol and trans-2-Methylcyclobutan-1-ol. The unambiguous characterization and differentiation of these isomers are paramount for their application in stereoselective synthesis.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound. As experimental spectra for this specific compound are not widely available in public databases, this document leverages predictive models and comparative data from analogous structures to offer a detailed analysis of its expected Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. The methodologies presented herein are designed to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of cyclobutane derivatives.

Molecular Structure and Stereoisomerism

The relative orientation of the methyl group at C2 and the hydroxyl group at C1 defines the cis and trans diastereomers of this compound. In the cis isomer, both substituents are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces.

Caption: Diastereomers of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 2-methylcyclobutan-1-one. This reaction typically yields a mixture of the cis and trans diastereomers. The facial selectivity of the hydride attack is influenced by the steric hindrance of the methyl group, generally favoring the formation of the cis isomer where the hydride attacks from the less hindered face, opposite to the methyl group[1].

Experimental Protocol: Reduction of 2-Methylcyclobutan-1-one

-

Preparation: In a round-bottom flask, dissolve 2-methylcyclobutan-1-one (1.0 g, 11.9 mmol) in methanol (20 mL) and cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (0.45 g, 11.9 mmol) to the stirred solution. Gas evolution will be observed.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After completion, slowly add 1 M HCl (5 mL) to quench the excess sodium borohydride.

-

Extraction: Extract the product with diethyl ether (3 x 20 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The resulting mixture of cis- and trans-2-methylcyclobutan-1-ol can be purified and the isomers separated by column chromatography on silica gel.

Caption: Synthesis of this compound.

Predicted Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorptions for the hydroxyl and alkyl groups.

Experimental Protocol for IR Spectroscopy

A thin film of the purified sample is applied to a salt plate (NaCl or KBr) and the spectrum is recorded using an FTIR spectrometer.

| Predicted Absorption (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | O-H | Stretching |

| 2960-2850 | C-H (sp³) | Stretching |

| 1465 | C-H | Bending |

| 1100-1000 | C-O | Stretching |

The most prominent feature will be the broad O-H stretching band around 3300 cm⁻¹, characteristic of an alcohol. The C-O stretch will appear in the fingerprint region.

¹H NMR Spectroscopy

The ¹H NMR spectra of the cis and trans isomers of this compound are expected to be distinct, particularly in the chemical shifts of the protons on the carbons bearing the hydroxyl and methyl groups (C1 and C2). The predictions are based on standard chemical shift values and analysis of analogous structures.

Experimental Protocol for ¹H NMR Spectroscopy

The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on a 400 MHz or higher NMR spectrometer.

Predicted ¹H NMR Data for cis-2-Methylcyclobutan-1-ol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 | ~3.9 - 4.1 | m | |

| H2 | ~2.0 - 2.2 | m | |

| H3, H4 | ~1.5 - 1.9 | m | |

| -CH₃ | ~1.1 | d | J ≈ 7 |

| -OH | Variable | s (broad) |

Predicted ¹H NMR Data for trans-2-Methylcyclobutan-1-ol

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 | ~3.7 - 3.9 | m | |

| H2 | ~1.8 - 2.0 | m | |

| H3, H4 | ~1.5 - 1.9 | m | |

| -CH₃ | ~1.0 | d | J ≈ 7 |

| -OH | Variable | s (broad) |

The chemical shift of H1 is expected to be further downfield in the cis isomer due to the deshielding effect of the nearby methyl group.

Caption: Predicted ¹H-¹H COSY correlations.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show differences between the cis and trans isomers, reflecting the different steric environments of the carbon atoms.

Experimental Protocol for ¹³C NMR Spectroscopy

The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on an NMR spectrometer, typically at a frequency of 100 MHz or higher.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) - cis | Predicted Chemical Shift (ppm) - trans |

| C1 | ~70 - 75 | ~68 - 73 |

| C2 | ~35 - 40 | ~33 - 38 |

| C3 | ~25 - 30 | ~25 - 30 |

| C4 | ~20 - 25 | ~20 - 25 |

| -CH₃ | ~15 - 20 | ~13 - 18 |

The C1 and C2 carbons, as well as the methyl carbon, are expected to be the most affected by the change in stereochemistry.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

Experimental Protocol for Mass Spectrometry

The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS), and ionized by electron impact.

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

| 86 | [M]⁺ (Molecular Ion) |

| 71 | [M - CH₃]⁺ |

| 68 | [M - H₂O]⁺ |

| 57 | [M - C₂H₅]⁺ or [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

The fragmentation is likely to be initiated by the loss of a methyl group, water, or through ring-opening mechanisms.

Caption: Plausible fragmentation pathway.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for cis- and trans-2-Methylcyclobutan-1-ol. While based on theoretical models and comparisons with analogous compounds, the presented data and protocols offer a solid foundation for the identification and characterization of these important synthetic intermediates. The distinct differences in the predicted ¹H and ¹³C NMR spectra, in particular, should provide a reliable means of distinguishing between the two diastereomers. Researchers are encouraged to use this guide as a reference for their experimental work, contributing to a more complete understanding of the chemical properties of this versatile molecule.

References

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Methylcyclobutan-1-ol

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of the stereoisomers of 2-Methylcyclobutan-1-ol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of ¹³C NMR in the structural elucidation of substituted cyclobutane systems. By integrating predicted spectral data with fundamental principles of NMR spectroscopy, this guide offers a robust framework for understanding the intricate relationship between molecular structure, stereochemistry, and nuclear magnetic resonance.

Introduction: The Significance of Substituted Cyclobutanes and the Power of ¹³C NMR

Cyclobutane rings, once considered mere chemical curiosities, are now recognized as important structural motifs in a variety of biologically active molecules and natural products. Their inherent ring strain and unique puckered conformations impart specific three-dimensional arrangements that can significantly influence molecular recognition and biological activity. The precise characterization of these structures, including the determination of stereochemistry, is paramount in fields such as medicinal chemistry and materials science.

¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique for the structural elucidation of organic molecules. By probing the chemical environment of each carbon atom within a molecule, ¹³C NMR provides invaluable information about connectivity, hybridization, and the electronic effects of neighboring functional groups. In the context of substituted cyclobutanes like this compound, ¹³C NMR is particularly adept at distinguishing between stereoisomers, a critical task in the synthesis and development of new chemical entities.

This guide will focus on the two diastereomers of this compound: cis-2-Methylcyclobutan-1-ol and trans-2-Methylcyclobutan-1-ol. Due to the challenges in isolating and obtaining experimental spectra for these specific compounds, this guide will utilize highly reliable predicted ¹³C NMR data as a foundation for a detailed analysis. The principles and methodologies discussed herein are broadly applicable to the NMR analysis of other substituted small-ring systems.

Theoretical Foundations of ¹³C NMR in Cyclobutane Systems

The chemical shift of a given carbon nucleus is determined by its local electronic environment, which in turn is influenced by a variety of factors. For cyclobutane derivatives, the following are of particular importance:

-

Ring Puckering and Conformation: Unlike a planar square, the cyclobutane ring exists in a dynamic equilibrium between two puckered or "butterfly" conformations to alleviate torsional strain.[1] This non-planar geometry results in axial and equatorial positions for substituents, which experience different magnetic environments and thus exhibit distinct chemical shifts.

-

Inductive Effects: The electronegativity of substituents plays a significant role in shielding or deshielding adjacent carbon nuclei. The hydroxyl group in this compound, for instance, will withdraw electron density, leading to a downfield shift (deshielding) for the carbon to which it is attached (C1).

-

Steric Effects (Gamma-Gauche Effect): When two substituents on a cycloalkane are in a gauche or syn-axial arrangement, steric hindrance can cause a shielding (upfield shift) of the involved carbon atoms. This effect is particularly useful for differentiating between cis and trans isomers.

-

Hybridization: The sp³ hybridized carbons of the cyclobutane ring will have characteristic chemical shifts that are distinct from sp² or sp hybridized carbons.

Predicted ¹³C NMR Chemical Shifts for the Stereoisomers of this compound

In the absence of publicly available experimental spectra, ¹³C NMR chemical shifts for the cis and trans isomers of this compound have been generated using a highly reliable prediction engine. These predictions are based on a large database of experimentally determined spectra and sophisticated algorithms that account for the structural and stereochemical nuances of the molecules.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) for cis-2-Methylcyclobutan-1-ol | Predicted ¹³C Chemical Shift (ppm) for trans-2-Methylcyclobutan-1-ol |

| C1 (CH-OH) | 71.8 | 74.5 |

| C2 (CH-CH₃) | 39.1 | 42.1 |

| C3 (CH₂) | 27.5 | 29.8 |

| C4 (CH₂) | 16.2 | 18.5 |

| C5 (CH₃) | 15.9 | 18.2 |

Data predicted using the online NMR prediction tool at .[2]

Analysis of Predicted Data:

The predicted data reveals significant differences in the chemical shifts between the two isomers, which can be rationalized based on the theoretical principles outlined above.

-

C1 (Carbinol Carbon): The carbon bearing the hydroxyl group is the most downfield-shifted, as expected due to the inductive effect of the oxygen atom. The difference of 2.7 ppm between the cis and trans isomers at this position is indicative of a change in the steric environment around the hydroxyl group.

-

C2 (Methyl-Substituted Carbon): Similarly, C2 shows a notable difference of 3.0 ppm between the two isomers. This is likely due to the different spatial relationship between the methyl group and the hydroxyl group in the cis and trans configurations.

-